![molecular formula C9H11NS B13935462 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine CAS No. 30434-00-5](/img/structure/B13935462.png)
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine
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Overview
Description
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-c]pyridine derivatives . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to modulate these pathways underlies its potential therapeutic effects.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thieno[2,3-b]pyridine: Another thienopyridine derivative with a different ring fusion pattern.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: A related compound with hydroxyl groups at positions 2 and 4.
Uniqueness: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
30434-00-5 |
---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NS/c1-6-5-8-7(2)10-4-3-9(8)11-6/h5H,3-4H2,1-2H3 |
InChI Key |
FUPIULCIQSSCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)CCN=C2C |
Origin of Product |
United States |
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